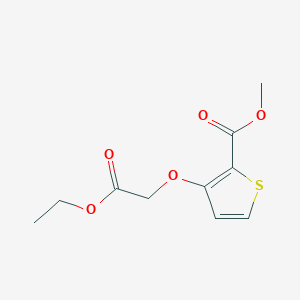

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

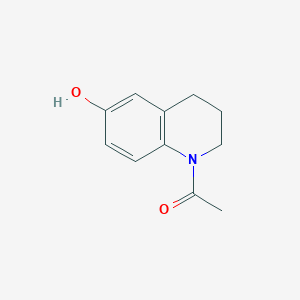

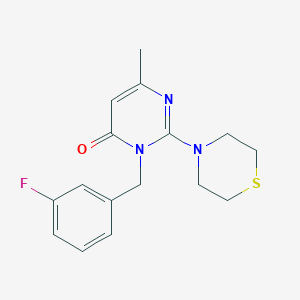

“Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H12O5S . It has an average mass of 244.264 Da . This compound is related to thiophenes, which are essential heterocyclic compounds that show a variety of properties and applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate” are not well documented in the available literature. The melting point, boiling point, density, and refractive index of the compound are not available .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Cyclization Mechanisms and New Pathways : Research demonstrates the utility of thiophene derivatives in cyclization reactions to produce novel compounds such as [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanism and relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

- Alkenylation of Substituted Thiophene-2-Carboxylic Acids : The regioselective C3-alkenylation of thiophene-2-carboxylic acids through rhodium/silver-catalyzed oxidative coupling with alkenes highlights a method for functionalizing thiophene derivatives without decarboxylation, showing broad substrate applicability including brominated thiophenecarboxylic acids and furan-2-carboxylic acids (Iitsuka et al., 2013).

Material Science and Polymer Applications

- Electrochemical Synthesis of Polythiophenes : Thiophene derivatives substituted at the 3-position with electron-donor groups like methyl or methoxy have been shown to form polymeric films upon electrochemical oxidation, leading to the synthesis of conductive polymers with potential applications in electronics and optoelectronics (Dian, Barbey, & Decroix, 1986).

- Polymer Crystallinity and Water Uptake : A study on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) explored the relationship between polymer crystallinity and water uptake, revealing that water significantly affects the electronic connectivity and mobility in solution, which is crucial for the design of organic electrochemical transistors (OECTs) (Flagg et al., 2019).

Pharmacology and Biomedical Applications

- Anti-proliferative Activity : Certain thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, suggesting their potential as novel tumor-selective compounds. This includes derivatives with specific alkyl chains showing significant activity against various tumor cell lines (Thomas et al., 2017).

Environmental and Recovery Applications

- Acetic Acid Recovery : The recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate for pharmaceuticals and herbicides, is highlighted. This study provides insights into the challenges and solutions for recovering acetic acid from complex effluents (Wang Tian-gui, 2006).

Eigenschaften

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVOGNVDLGQZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)

![(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2727904.png)

![5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2727905.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)